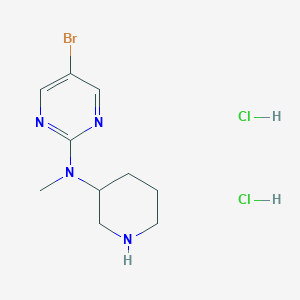
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: is a chemical compound with the molecular formula C6H6BrF2N2 It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating and fluorinating agents. One common method includes the bromination of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including carboxylic acids or aldehydes, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in ethyl or methyl derivatives.
科学的研究の応用
Chemistry: 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its difluoroethyl group may enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethylpyrazole: Similar structure but with an additional methyl group, which may alter its chemical properties and reactivity.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group but differs in its ester functionality, leading to different reactivity and applications.
4-Bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Similar structure with an ethoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is unique due to its specific combination of bromine and difluoroethyl substituents, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
特性
CAS番号 |
1883290-23-0 |
|---|---|
分子式 |
C6H7BrF2N2 |
分子量 |
225.03 g/mol |
IUPAC名 |
4-bromo-1-(2,2-difluoroethyl)-3-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-4-5(7)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3 |
InChIキー |
JANGOIWNRMYKDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Br)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)


![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)

